3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that features a unique combination of functional groups, including an indazole core, a piperazine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution and cyclization reactions. Common reagents used in these steps include various halogenated intermediates, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor with a similar pyrimidine-piperazine structure.
Riociguat: A compound with a pyrimidine core used for treating pulmonary hypertension.
Uniqueness
3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H30N6O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-[[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C21H30N6O/c1-2-4-18-17(3-1)20(25-24-18)14-26-7-9-27(10-8-26)21-13-19(22-15-23-21)16-5-11-28-12-6-16/h13,15-16H,1-12,14H2,(H,24,25) |
InChI Key |
HFJGVOVBYRYSSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5 |
Origin of Product |
United States |
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